molecular formula C10H16O3 B2650137 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid CAS No. 2228598-86-3

2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid

Cat. No.: B2650137
CAS No.: 2228598-86-3
M. Wt: 184.235
InChI Key: IXKKOIBCXGKSRS-UHFFFAOYSA-N
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Description

2-(5-Oxaspiro[35]nonan-6-yl)acetic acid is a versatile small molecule scaffold with a unique spirocyclic structure It is characterized by the presence of an oxaspiro ring system, which imparts distinct chemical properties

Scientific Research Applications

2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid has a broad spectrum of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. Subsequent functionalization with acetic acid can be achieved through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid hydrochloride
  • 2-(5-Oxaspiro[3.5]nonan-6-yl)propionic acid

Uniqueness

2-(5-Oxaspiro[35]nonan-6-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-oxaspiro[3.5]nonan-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)7-8-3-1-4-10(13-8)5-2-6-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKKOIBCXGKSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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